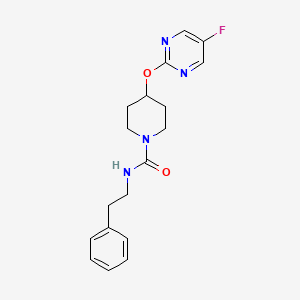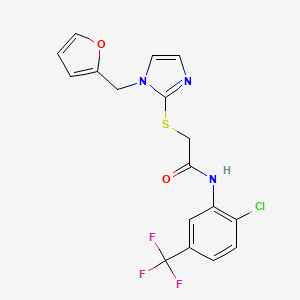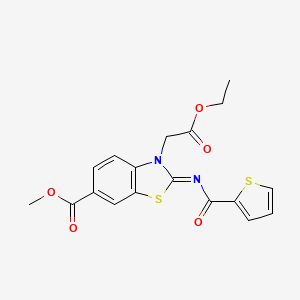
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide, also known as DASA-58, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of Dundee, UK. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition
Compounds structurally related to N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are investigated for their therapeutic potential in cancer treatment, as GLS plays a critical role in tumor growth and survival. Structure-activity relationship (SAR) studies of these analogs offer opportunities to improve drug-like properties and aqueous solubility, with some analogs showing similar potency to BPTES and better solubility, highlighting their potential in attenuating the growth of certain cancer cells both in vitro and in vivo (Shukla et al., 2012).
Antimicrobial Activity
Another application area is the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents. Studies have been aimed at developing compounds for treating bacterial and fungal infections, showing promising results in vitro for various synthesized derivatives. This research underscores the versatile applications of compounds related to N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide in addressing microbial resistance and developing new antimicrobial therapies (Darwish et al., 2014).
Cyto-Genotoxicity Evaluation
Furthermore, the evaluation of cyto-genotoxic effects of related compounds on aquatic organisms has been conducted to understand environmental impacts. For instance, paracetamol (PCM), sharing the acetamide group, has been assessed for its sub-lethal effects on the freshwater bivalve Dreissena polymorpha using a battery of biomarkers. This research provides insights into the environmental safety and potential ecological risks of releasing pharmaceuticals and their analogs into water bodies, contributing to the development of safer drugs with minimal environmental footprints (Parolini et al., 2010).
Adamantyl Analogues for Analgesic Drugs
The synthesis and biological evaluation of adamantyl analogues of paracetamol, again leveraging the acetamide functionality, have shown important analgesic properties. The research into these analogues reveals their mechanism of action as selective TRPA1 channel antagonists, which may account for their analgesic effects without directly interacting with cannabinoid receptors or inhibiting COX enzymes. This approach illustrates the ongoing exploration of acetamide derivatives for developing potent analgesic drugs with specific targets (Fresno et al., 2014).
Eigenschaften
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c22-19(13-23-16-6-2-1-3-7-16)21-18-12-11-15-10-9-14-5-4-8-17(18)20(14)15/h1-8,11-12H,9-10,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPWPXZJTIPQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-phenylsulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

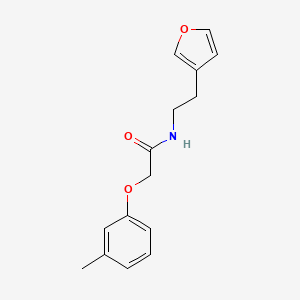
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2696441.png)
![(2S)-2-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2696443.png)
![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B2696444.png)



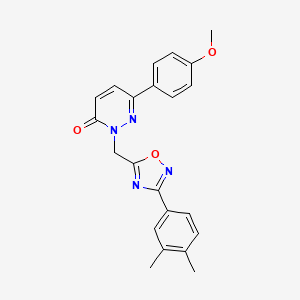
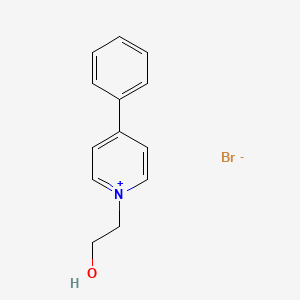
![6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2696454.png)
